7-Methoxypteridin-4-amine

Vue d'ensemble

Description

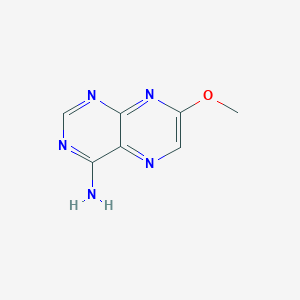

7-Methoxypteridin-4-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products. The methoxy group at the 7th position and the amine group at the 4th position make this compound unique in its structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypteridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,5-triaminopyrimidine with formic acid and subsequent methylation using methanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method ensures consistent quality and yield by maintaining optimal reaction conditions throughout the process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxypteridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted pteridines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

7-Methoxypteridin-4-amine has demonstrated promising antitumor properties. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including the K562 cell line, with an IC50 value indicative of effective concentration levels for inhibiting cancer cell growth. The compound induces apoptosis through modulation of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic ones, which is crucial for cancer therapy .

Anti-inflammatory Effects

The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This action is particularly relevant for treating conditions characterized by chronic inflammation, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

this compound exhibits antimicrobial properties, making it useful in developing new antibiotics. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections .

Structure-Based Drug Design

The structural properties of this compound allow it to serve as a scaffold for developing new therapeutic agents. Recent advancements in structure-based drug design have highlighted its potential in targeting specific receptors involved in various diseases, including migraine pathophysiology . This capability underscores its versatility in medicinal applications.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation, but preliminary studies suggest favorable absorption characteristics due to its lipophilicity. Toxicological assessments indicate that while it shows promise for therapeutic applications, caution is warranted due to potential acute toxicity upon ingestion or skin contact .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Evaluated effects on K562 cell line | Significant inhibition with pro-apoptotic modulation (IC50 values reported) |

| Anti-inflammatory Research | Examined cytokine expression | Reduction in TNF-α levels observed |

| Antimicrobial Studies | Tested against various bacterial strains | Effective against multiple strains with documented MIC values |

Mécanisme D'action

The mechanism of action of 7-Methoxypteridin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Pterin: A parent compound of the pteridine family.

Folic Acid: A well-known pteridine derivative with significant biological importance.

Methotrexate: A pteridine-based drug used in chemotherapy.

Uniqueness: 7-Methoxypteridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Activité Biologique

7-Methoxypteridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and antitubercular effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pteridine core with a methoxy group at the 7-position and an amino group at the 4-position. This unique structure is believed to contribute to its biological activity, particularly its interaction with various biological targets.

Antiplasmodial Activity

Several studies have highlighted the antiplasmodial effects of this compound and its derivatives against Plasmodium falciparum, the causative agent of malaria.

In Vitro Studies

-

Antimalarial Efficacy : In a study evaluating various pteridine derivatives, compounds similar to this compound demonstrated significant antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The most effective compounds exhibited IC50 values in the nanomolar range (Table 1) .

Compound IC50 (nM) CQ-S IC50 (nM) CQ-R This compound 3.27 11.16 Other derivatives Varies Varies - Mechanism of Action : The mechanism underlying the antimalarial activity involves inhibition of hemozoin formation, a critical process in the parasite's lifecycle. Compounds derived from this class were found to inhibit β-hematin formation in a concentration-dependent manner, with IC50 values ranging from 0.14 to 0.27 mM .

- Parasite Killing Efficacy : Further investigations into the parasite-killing efficacy revealed that lead compounds like this compound showed rapid action against resistant strains, which is crucial for developing effective antimalarial therapies .

Antitubercular Activity

In addition to its antimalarial properties, research has indicated potential antitubercular activity for this compound.

- Synergistic Effects : Some studies have suggested that derivatives of pteridines can enhance the efficacy of traditional antitubercular drugs such as isoniazid and rifampicin, indicating a potential role in combination therapies .

- Mechanism Insights : Electron microscopy studies revealed that these compounds may disrupt the mycobacterial cell wall, targeting mycolic acids as a primary mechanism of action .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pteridine compounds, including this compound. The study reported that certain modifications led to improved biological activities, suggesting that structural optimization could enhance therapeutic potential .

Propriétés

IUPAC Name |

7-methoxypteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-13-4-2-9-5-6(8)10-3-11-7(5)12-4/h2-3H,1H3,(H2,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKHCRYSAZRFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=NC=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.